Cas no 851860-29-2 (3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe)

3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe 化学的及び物理的性質
名前と識別子
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- Ezetimibe Benzyl Impurity (MBZT-2)
- (3R,4S)-3-[(3S)-3-(benzyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one
- 2-Azetidinone, 1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-(phenylmethoxy)propyl]-4-(4-hydroxyphenyl)-, (3R,4S)-
- 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe
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- インチ: 1S/C31H27F2NO3/c32-24-10-6-22(7-11-24)29(37-20-21-4-2-1-3-5-21)19-18-28-30(23-8-16-27(35)17-9-23)34(31(28)36)26-14-12-25(33)13-15-26/h1-17,28-30,35H,18-20H2/t28-,29+,30-/m1/s1
- InChIKey: LZPRYUPCZWVKOP-DYIKCSJPSA-N
- ほほえんだ: N1(C2=CC=C(F)C=C2)[C@H](C2=CC=C(O)C=C2)[C@@H](CC[C@@H](C2=CC=C(F)C=C2)OCC2=CC=CC=C2)C1=O
3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E851860-10mg |
3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe |
851860-29-2 | 10mg |
$747.00 | 2023-05-18 | ||
TRC | E851860-2.5mg |
3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe |
851860-29-2 | 2.5mg |
$190.00 | 2023-05-18 | ||
TRC | E851860-100mg |
3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe |
851860-29-2 | 100mg |
$ 4500.00 | 2023-09-07 | ||
TRC | E851860-25mg |
3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe |
851860-29-2 | 25mg |
$1499.00 | 2023-05-18 |
3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe 関連文献
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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7. Back matter
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibeに関する追加情報
Professional Introduction to 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe (CAS No. 851860-29-2)
Ezetimibe, a well-established lipid-lowering drug, has been widely used for the management of hypercholesterolemia due to its ability to inhibit the absorption of cholesterol in the small intestine. The compound 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe, identified by its CAS number 851860-29-2, represents a novel derivative of Ezetimibe that has garnered significant attention in recent years for its potential therapeutic applications. This introduction delves into the chemical properties, pharmacological mechanisms, and emerging research findings associated with this compound.
The molecular structure of 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe incorporates a benzyloxy group and a fluorophenyl moiety, which are strategically positioned to modulate its pharmacokinetic and pharmacodynamic profiles. The benzyloxy group enhances solubility and bioavailability, while the fluorophenyl ring introduces additional binding interactions with target proteins. These modifications have been shown to improve the compound's affinity for the Niemann-Pick C1-like 1 (NPC1L1) protein, a key enzyme involved in cholesterol absorption.
Recent studies have highlighted the significance of fluorine substitution in enhancing drug efficacy. The fluorine atom in the fluorophenyl group increases metabolic stability and binding affinity, making it an attractive modification for drug development. In particular, 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe has demonstrated superior inhibitory activity against NPC1L1 compared to its parent compound, Ezetimibe. This enhanced activity is attributed to the improved interactions between the modified molecule and the enzyme's binding site.
The pharmacological effects of 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe extend beyond cholesterol reduction. Preclinical studies suggest that this derivative may also exhibit anti-inflammatory and antioxidant properties, which could contribute to its potential use in managing cardiovascular diseases beyond hypercholesterolemia. The compound's ability to modulate inflammatory pathways has been observed in cell culture models, where it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.
In addition to its cholesterol-lowering effects, research indicates that 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe may have beneficial effects on endothelial function. Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis, and compounds that improve endothelial health could have broad therapeutic implications. Studies using ex vivo models have shown that this derivative enhances nitric oxide (NO) production and relaxes vascular smooth muscle cells, suggesting its potential role in vascular protection.
The synthesis of 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of both the benzyloxy and fluorophenyl groups necessitates careful selection of reagents and catalysts to minimize side reactions. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for preclinical and clinical studies.
Emerging research also explores the potential of 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe in combination therapies. The compound's mechanism of action differs from statins, another class of cholesterol-lowering drugs, suggesting that it could be used in conjunction with statins to achieve additive or synergistic effects. Combination therapy has been shown to improve lipid profiles more effectively than monotherapy, offering patients more comprehensive cardiovascular risk management.
The safety profile of 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe is another critical aspect that has been extensively evaluated in preclinical studies. Unlike some lipid-lowering drugs that can cause muscle pain or elevated liver enzymes, this derivative has demonstrated a favorable safety profile with minimal adverse effects at therapeutic doses. However, further clinical trials are needed to confirm these findings and establish long-term safety data.
The development of novel derivatives like 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe underscores the ongoing efforts in pharmaceutical research to optimize existing drugs for better efficacy and safety. By leveraging structural modifications and advanced synthetic techniques, scientists are able to enhance drug properties without compromising therapeutic benefits. This approach holds promise for addressing unmet medical needs and improving patient outcomes in chronic diseases such as hypercholesterolemia.
In conclusion, 3-Benzyloxy-3-(fluorophenyl)propyl Ezetimibe (CAS No. 851860-29-2) represents a promising derivative of Ezetimibe with enhanced pharmacological activity and potential therapeutic applications beyond cholesterol reduction. Its unique molecular structure, incorporating both benzyloxy and fluorophenyl groups, contributes to improved efficacy and bioavailability. Ongoing research continues to explore its mechanisms of action and potential benefits in cardiovascular disease management, paving the way for new treatment strategies.
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